molecular formula C15H20BrNO4 B11081629 Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate

Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate

Cat. No.: B11081629
M. Wt: 358.23 g/mol
InChI Key: QYOGFQWDUDODSY-UHFFFAOYSA-N
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Description

Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenyl group, a hydroxy group, and an ethyl ester, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate typically involves multiple steps:

    Bromination: The starting material, 4-hydroxyacetophenone, undergoes bromination using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the meta position.

    Amination: The brominated product is then reacted with 2-amino-2-methylpropan-1-ol under basic conditions to form the amino derivative.

    Esterification: Finally, the amino derivative is esterified with ethyl chloroformate in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux.

    Substitution: Sodium azide (NaN3), dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products

    Oxidation: 3-{[1-(3-bromo-4-oxophenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate.

    Reduction: Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-hydroxypropanoate.

    Substitution: Ethyl 3-{[1-(3-azido-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound might be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities, due to the presence of the brominated phenyl group and the hydroxy group.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The bromine and hydroxy groups could play crucial roles in binding to the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate
  • Ethyl 3-{[1-(3-chloro-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate
  • Ethyl 3-{[1-(3-bromo-4-methoxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate

Uniqueness

Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate is unique due to the specific combination of functional groups it possesses. The presence of both a bromine atom and a hydroxy group on the phenyl ring provides unique reactivity and potential for diverse chemical transformations, setting it apart from similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

ethyl 3-[[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino]-3-oxopropanoate

InChI

InChI=1S/C15H20BrNO4/c1-4-21-14(20)8-13(19)17-15(2,3)9-10-5-6-12(18)11(16)7-10/h5-7,18H,4,8-9H2,1-3H3,(H,17,19)

InChI Key

QYOGFQWDUDODSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC(C)(C)CC1=CC(=C(C=C1)O)Br

Origin of Product

United States

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